N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide
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Overview
Description
The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, and a morpholine ring with a carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to various types of biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed through a cyclization reaction involving a precursor containing a hydrazide and a carboxylic acid . The morpholine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic chlorophenyl group, the heterocyclic oxadiazole ring, and the morpholine ring with a carboxamide group. These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo various types of chemical reactions. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic chlorophenyl and oxadiazole rings could influence its solubility, while the presence of the morpholine ring could influence its basicity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c15-11-3-1-10(2-4-11)13-17-12(22-18-13)9-16-14(20)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUPUTRIUSAPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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